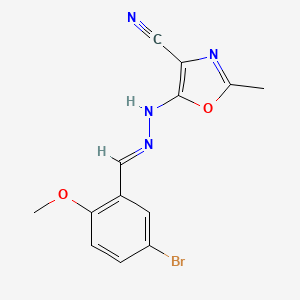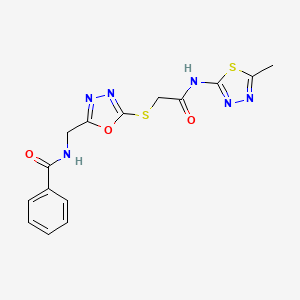
N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Thiadiazole is a heterocyclic compound that contains nitrogen, sulfur, and carbon atoms . It’s a part of many biologically active compounds and drugs .
Synthesis Analysis
1,3,4-Thiadiazole derivatives can be synthesized using various methods . One common method involves the reaction of a hydrazonoyl halide with potassium thiocyanate .Molecular Structure Analysis
The molecular structure of a compound is responsible for its pharmacological activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives are responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives can undergo various chemical reactions to form different compounds . These reactions can be used to modify the biological activity of the compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary depending on their structure . These properties can affect their solubility, stability, and biological activity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have developed methods for synthesizing thiadiazole and oxadiazole derivatives, including compounds similar to the one , through various chemical reactions. These compounds are characterized using techniques such as IR, NMR, and mass spectrometry. For instance, the synthesis of thiadiazolobenzamide and its complexes with Ni and Pd was explored to understand the structural properties and reactivity of such compounds (Adhami et al., 2012).
Anticancer Activity
Compounds with a thiadiazole scaffold have shown promising anticancer activity against various human cancer cell lines. A study highlighted the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives and their in vitro anticancer evaluation, revealing some compounds with significant activity (Tiwari et al., 2017).
Nematocidal Activity
Novel oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and evaluated for their nematocidal activities. Certain derivatives exhibited significant activity against Bursaphelenchus xylophilus, a nematode responsible for pine wilt disease, indicating the potential for developing new nematicides (Liu et al., 2022).
Antimicrobial Screening
Thiazole-based 1,3,4-oxadiazoles heterocycles have been synthesized and assessed for their antimicrobial properties. Some derivatives were found to exhibit considerable potential as antibacterial and antifungal agents, pointing to the versatility of thiadiazole and oxadiazole compounds in the development of new antimicrobials (Desai et al., 2016).
Photoinduced Molecular Rearrangements
The photochemistry of 1,2,4-oxadiazoles in the presence of sulfur nucleophiles has been studied, leading to the synthesis of 1,2,4-thiadiazoles. These findings suggest applications in photochemical reactions and the development of photoresponsive materials (Vivona et al., 1997).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S2/c1-9-18-20-14(26-9)17-11(22)8-25-15-21-19-12(24-15)7-16-13(23)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,16,23)(H,17,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPPFTRRDAHPTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-7-methyl-3-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-1,8-naphthyridin-4(1H)-one](/img/structure/B2717268.png)
![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2717269.png)
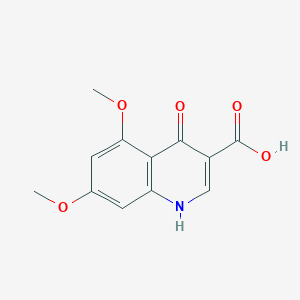
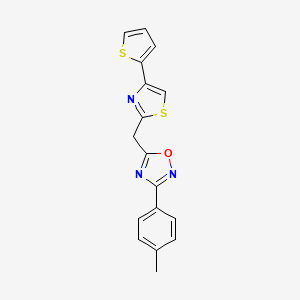
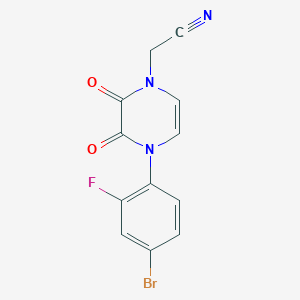

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B2717278.png)
![Spiro[2.5]octan-8-ylmethanamine;hydrochloride](/img/structure/B2717281.png)
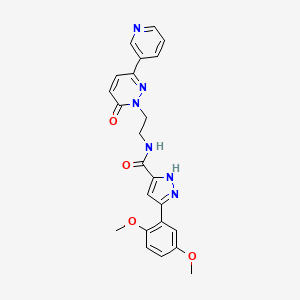
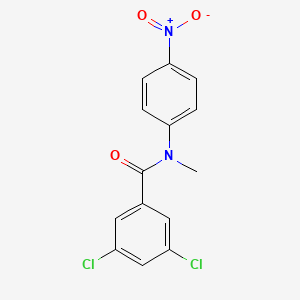
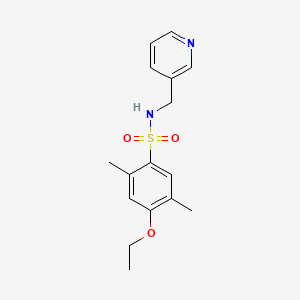
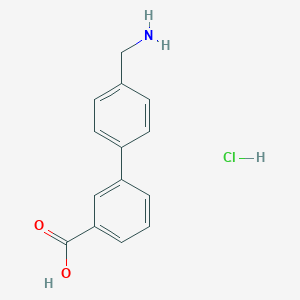
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide](/img/structure/B2717289.png)
